An In-Depth Technical Guide to the Chemical Structure and Application of Amisulpride-d5 N-Oxide
An In-Depth Technical Guide to the Chemical Structure and Application of Amisulpride-d5 N-Oxide
This guide provides a comprehensive technical overview of Amisulpride-d5 N-Oxide, a critical analytical tool in modern drug development. Designed for researchers, medicinal chemists, and professionals in pharmacokinetic and metabolic studies, this document elucidates the molecule's precise chemical structure and explains the scientific rationale behind its design and application as an internal standard.
Introduction: Amisulpride and the Imperative for Precision in Metabolite Analysis
Amisulpride is a second-generation atypical antipsychotic agent, distinguished by its selective antagonism of dopamine D2 and D3 receptors.[1] It is a member of the benzamide class of compounds, used in the treatment of schizophrenia and other psychotic disorders.[1][2] The journey of a drug molecule like Amisulpride through a biological system is a complex process involving absorption, distribution, metabolism, and excretion (ADME). Understanding this journey is paramount for evaluating a drug's efficacy and safety profile.
Metabolism often transforms a parent drug into various metabolites. One such transformation for Amisulpride is N-oxidation, resulting in the formation of Amisulpride N-Oxide, a known metabolite and degradation product.[1][3][4] Accurately quantifying these metabolites in biological matrices (e.g., plasma, urine) is a fundamental challenge in drug development. This requires analytical methods of the highest precision and accuracy, a need met by the use of stable isotope-labeled internal standards.
This guide focuses on Amisulpride-d5 N-Oxide, the deuterated analog of the N-oxide metabolite. We will dissect its chemical structure and demonstrate its indispensable role in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.
The Definitive Chemical Structure of Amisulpride-d5 N-Oxide
The structure of Amisulpride-d5 N-Oxide is a specific modification of the parent drug, Amisulpride, designed for a singular analytical purpose. The nomenclature itself reveals its key features: the core Amisulpride structure, the incorporation of five deuterium atoms ("-d5"), and the oxidation of a nitrogen atom ("N-Oxide").
The formal IUPAC name for this compound is 2-((4-Amino-5-(ethylsulfonyl)-2-methoxybenzamido)methyl)-1-(ethyl-d5)pyrrolidine 1-oxide .[5] This name precisely describes the location of each functional group. The "-d5" designation indicates that the five hydrogen atoms on the ethyl group attached to the pyrrolidine nitrogen have been replaced with deuterium. The "1-oxide" specifies that the nitrogen atom of the pyrrolidine ring is the site of oxidation.
Key Chemical Identifiers
Quantitative data and unique identifiers for Amisulpride-d5 N-Oxide are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1794756-15-2 | [5][6] |
| Molecular Formula | C₁₇H₂₂D₅N₃O₅S | [5][7] |
| Molecular Weight | 390.5 g/mol | [5][6] |
Structural Visualization
The two-dimensional chemical structure of Amisulpride-d5 N-Oxide is rendered below using the DOT language to illustrate the precise atomic arrangement.
Caption: 2D structure of Amisulpride-d5 N-Oxide.
Scientific Rationale for Bioanalytical Applications
The specific structural modifications—N-oxidation and deuteration—are not arbitrary. They are deliberate designs that create a molecule perfectly suited for its role as an internal standard in sophisticated analytical experiments.
The Significance of N-Oxidation in Metabolism
N-oxidation is a common Phase I metabolic reaction for xenobiotics containing tertiary amine or aromatic nitrogen functionalities.[8][9] This process is typically catalyzed by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes in the liver. The resulting N-oxide metabolites are generally more polar and water-soluble than the parent compound, which facilitates their excretion.[10]
For Amisulpride, the tertiary amine of the pyrrolidine ring is susceptible to this metabolic transformation, yielding Amisulpride N-Oxide.[4] Studying the rate of formation and clearance of this metabolite is essential for building a complete pharmacokinetic profile of Amisulpride. It helps researchers understand potential drug-drug interactions, inter-patient variability, and the overall metabolic fate of the drug.
The Analytical Power of Deuteration (-d5)
In quantitative LC-MS analysis, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The IS is used to correct for variability during sample processing and analysis. The ideal IS has physicochemical properties nearly identical to the analyte of interest but is mass-distinguishable.
This is where stable isotope labeling, such as deuteration, becomes the gold standard.[11] Amisulpride-d5 N-Oxide is the ideal IS for the quantification of Amisulpride N-Oxide for several reasons:
-
Co-elution: Due to its structural similarity to the analyte, it exhibits virtually identical behavior during chromatographic separation, meaning it elutes at the same retention time.[12]
-
Similar Ionization Efficiency: It experiences the same degree of ionization efficiency and potential ion suppression or enhancement (matrix effects) in the mass spectrometer's source as the non-labeled analyte.[12]
-
Mass Differentiation: The five deuterium atoms give it a mass shift of +5 Daltons compared to the analyte. This mass difference is easily resolved by the mass spectrometer, allowing for simultaneous but independent detection of both the analyte and the internal standard.
By calculating the ratio of the analyte's response to the IS's response, variations in sample extraction recovery, injection volume, and instrument response are effectively normalized, leading to highly accurate and precise quantification.[13][14]
Experimental Protocol: A Validated Workflow for Metabolite Quantification
To illustrate the practical application of Amisulpride-d5 N-Oxide, this section outlines a self-validating, step-by-step protocol for the quantification of the Amisulpride N-Oxide metabolite in human plasma using LC-MS/MS.
Workflow Visualization
The following diagram outlines the key stages of the bioanalytical workflow.
Caption: Bioanalytical workflow for metabolite quantification.
Detailed Step-by-Step Methodology
1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of Amisulpride N-Oxide (the analyte) in methanol.
- Prepare a 100 µg/mL stock solution of Amisulpride-d5 N-Oxide (the IS) in methanol.
- From the analyte stock, prepare a series of calibration standards in blank plasma (e.g., 1-1000 ng/mL).
- From the IS stock, prepare a 100 ng/mL working IS solution in methanol.
2. Sample Preparation (Protein Precipitation):
- To a 1.5 mL microcentrifuge tube, add 100 µL of a plasma sample (calibrator, quality control, or unknown).
- Add 10 µL of the 100 ng/mL working IS solution. This step is critical; the IS must be added before any potential loss of analyte can occur.
- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 200 µL of the clear supernatant to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- System: UPLC (Ultra-Performance Liquid Chromatography).
- Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
- System: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (example values, must be optimized):
- Amisulpride N-Oxide (Analyte): Q1: 386.2 m/z → Q3: 242.1 m/z
- Amisulpride-d5 N-Oxide (IS): Q1: 391.2 m/z → Q3: 242.1 m/z
4. Data Processing and Quantification:
- The instrument software integrates the chromatographic peak areas for both the analyte and IS MRM transitions.
- A peak area ratio (Analyte Area / IS Area) is calculated for each sample.
- A calibration curve is constructed by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with 1/x² weighting is typically applied.
- The concentrations of the unknown samples are calculated from their peak area ratios using the regression equation of the calibration curve.
Conclusion
Amisulpride-d5 N-Oxide is a highly specialized molecule engineered for precision. Its chemical structure, featuring a stable isotopic label on the N-ethyl group of the N-oxidized pyrrolidine ring, makes it the quintessential internal standard for the bioanalysis of the Amisulpride N-Oxide metabolite. By enabling researchers to achieve unparalleled accuracy and reproducibility in quantitative assays, this compound serves as a cornerstone tool in pharmacokinetic, toxicokinetic, and drug metabolism studies, ultimately contributing to the development of safer and more effective pharmaceuticals.
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